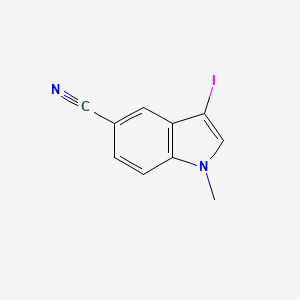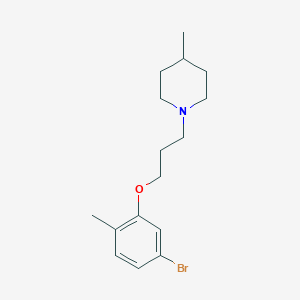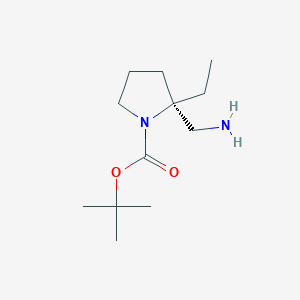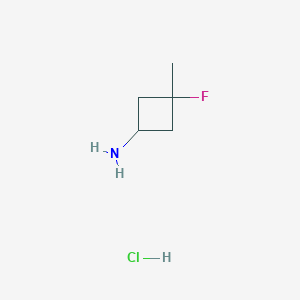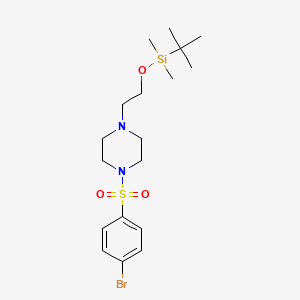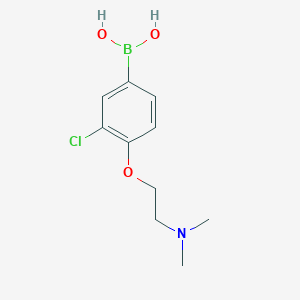
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid
Overview
Description
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is a useful research compound. Its molecular formula is C10H15BClNO3 and its molecular weight is 243.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Anticancer Activity
(E/Z)-(4-(3-(2-((4-chlorophenyl)amino)-4-(dimethylamino)thiazol-5-yl)-2-(ethoxy carbonyl)-3-oxoprop-1-en-1-yl)phenyl) boronic acid demonstrates promising anticancer activity. It was tested against different cell lines and showed significant activity at low concentrations, indicating its potential for further development in cancer therapy (Zagade et al., 2020).
2. Reactions with Chloroauric Acid
In a study exploring the reactions of pentacarbonyl[(dimethylamino)ethoxycarbene]chromium(0) with chloroauric acid, the formation of various gold-carbene complexes was observed. This indicates the potential use of similar compounds in the synthesis of gold complexes, which could be relevant for material sciences and catalysis (Fischer & Bock, 1985).
3. Formation of Tetraarylpentaborates
Research involving the reactions of various phenylboronic acids, including compounds similar to (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid, with aryloxorhodium complexes, led to the formation of tetraarylpentaborates. These findings could have implications in the development of new complexes for catalysis or material science applications (Nishihara, Nara, & Osakada, 2002).
4. Equilibrium in Scrambling Reactions
Studies on the exchange of substituents on boron compounds, including those similar to this compound, provide insights into the equilibrium and kinetics of these reactions. This knowledge is vital for understanding the behavior of boron compounds in various chemical processes (Hofmeister & Wazer, 1964).
5. Fluorescence Quenching
The fluorescence quenching study of boronic acid derivatives, like 5-chloro-2-methoxy phenyl boronic acid, in various alcohols at room temperature, highlights the potential application of these compounds in sensing technologies. The study revealed the existence of different conformers and the influence of hydrogen bonding in alcohol environments (Geethanjali et al., 2015).
Mechanism of Action
Target of Action
The primary target of (3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid is the carbon-carbon bond formation in organic compounds . This compound is a boron reagent used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, the boronic acid transfers formally nucleophilic organic groups from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
The compound’s success in suzuki–miyaura coupling reactions suggests it is relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The molecular effect of this compound’s action is the formation of new carbon-carbon bonds . This enables the synthesis of complex organic compounds, contributing to the advancement of organic chemistry and the development of new pharmaceuticals and materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of a palladium catalyst and a base, which are necessary for the Suzuki–Miyaura coupling reaction . The reaction conditions are exceptionally mild and tolerant of various functional groups, contributing to the compound’s wide applicability .
Biochemical Analysis
Biochemical Properties
(3-Chloro-4-(2-(dimethylamino)ethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of Suzuki–Miyaura coupling reactions . This compound interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The nature of these interactions is primarily based on the compound’s ability to act as a boron reagent, which is essential for the transmetalation step in the coupling reaction. This interaction is crucial for the synthesis of complex organic molecules, making this compound a valuable tool in organic chemistry .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed that this compound can affect the activity of certain kinases, leading to alterations in phosphorylation states and subsequent changes in cellular signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The binding interactions are primarily mediated by the boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophilic groups on biomolecules . This interaction is critical for the inhibition of certain enzymes, such as proteases, which rely on nucleophilic residues for their catalytic activity . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects observed in in vitro or in vivo studies include sustained inhibition of target enzymes and prolonged alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including cellular damage, disruption of metabolic processes, and potential organ toxicity . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being beneficial to harmful .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . For example, it can inhibit enzymes responsible for the breakdown of certain metabolites, leading to an accumulation of these metabolites within the cell . Additionally, this compound can interact with cofactors such as adenosine triphosphate, influencing energy metabolism and cellular bioenergetics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are crucial for the compound’s bioavailability and efficacy in modulating cellular processes .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may be localized to the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can influence various cellular processes .
Properties
IUPAC Name |
[3-chloro-4-[2-(dimethylamino)ethoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BClNO3/c1-13(2)5-6-16-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,14-15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRLUXBZKTHGGAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-2,6-difluorobenzamide](/img/structure/B1446111.png)

![3-Ethyl-8-(piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1446113.png)
![6-Fluorospiro[chroman-2,4'-piperidine]-HCl](/img/structure/B1446114.png)
